エベナミド

概要

説明

Evenamide (INN) (developmental code names NW-3509, NW-3509A) is a selective voltage-gated sodium channel blocker, including (and not limited to) subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It is described as an antipsychotic and is under development by Newron Pharmaceuticals as an add-on therapy for the treatment of schizophrenia .

Synthesis Analysis

Evenamide is a new chemical entity and a highly selective inhibitor of voltage-gated sodium channels . It normalizes excessive glutamate release that may occur as a consequence of the hypofunction of NMDA receptors .

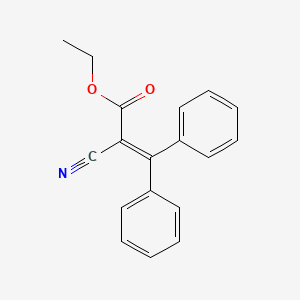

Molecular Structure Analysis

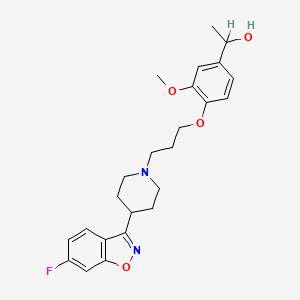

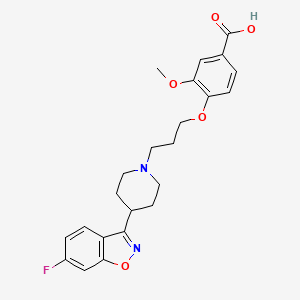

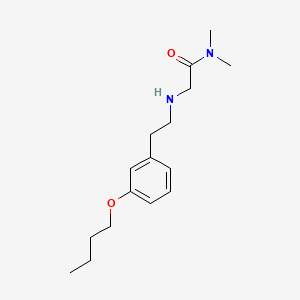

Evenamide has the chemical formula C16H26N2O2 . Its exact mass is 314.18 and its molecular weight is 314.850 .

Chemical Reactions Analysis

Evenamide originates from Newron’s ion channel program and has a unique mechanism of action: glutamate modulation and voltage-gated sodium channel blockade . It modulates sustained repetitive firing, without inducing impairment of normal neuronal excitability . It normalizes glutamate release induced by aberrant sodium channel activity .

科学的研究の応用

治療抵抗性統合失調症 (TRS)

エベナミドは、TRSに対する薬理学的代替療法として有望視されています . 特に、従来の抗精神病薬治療に十分な反応を示さない患者に有益です。 この化合物は、電位依存性ナトリウムチャネルを阻害し、基底レベルに影響を与えることなく過剰なシナプスグルタミン酸レベルを正常化することで、統合失調症におけるNMDAR機能不全に対処します .

クロザピン抵抗性患者の増強戦略

クロザピン抵抗性患者に対しては、TRSの唯一の承認薬であるクロザピンに抵抗性がある場合、エベナミドは新たな希望となります。 エベナミドは増強戦略として、継続中の抗精神病薬に併用した場合、症状と病気の重症度の改善に有意な効果を示します .

グルタミン酸レベルの調節

エベナミドの作用機序には、脳内の重要な神経伝達物質であるグルタミン酸の調節が含まれます。 エベナミドは、異常なナトリウムチャネル活性によって誘発されるグルタミン酸放出を正常化することで、グルタミン酸の不均衡が関与する様々な精神疾患に有効と考えられます .

電位依存性ナトリウムチャネルの遮断

エベナミドは、電位依存性ナトリウムチャネルの選択的阻害薬として、Na v 1.3、Na v 1.7、および Na v 1.8 のサブタイプを標的にします。 この遮断は、その抗精神病作用にとって重要であり、これらのチャネルが関与する他の疾患の治療薬の開発に活用できる可能性があります .

長期的な有効性と耐容性

臨床試験では、エベナミドは長期使用において持続的な有効性と耐容性を示しました。 患者は、精神病の症状と病気の重症度の改善が継続的に認められ、副作用の発現率が低いため、慢性的な治療計画に適した選択肢となります .

精神疾患の新たな治療法

エベナミドは、精神病、躁状態、うつ病、攻撃性などの様々な精神疾患の動物モデルにおいて有効性を示しています。 これは、エベナミドが統合失調症を超えた様々な精神疾患の新たな治療法となる可能性を示唆しています .

作用機序

Target of Action

Evenamide, also known as NW-3509, is a selective voltage-gated sodium channel blocker . It primarily targets subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can modulate neuronal excitability.

Mode of Action

Evenamide interacts with its targets, the voltage-gated sodium channels, by inhibiting them . This inhibition normalizes the excessive synaptic glutamate, without affecting basal levels, produced as a result of NMDAR hypofunction . The drug’s mechanism of action involves glutamate modulation and voltage-gated sodium channel blockade .

Biochemical Pathways

Evenamide’s action on voltage-gated sodium channels leads to a decrease in the release of glutamate, a neurotransmitter involved in many aspects of normal brain function . This modulation of glutamate release can help normalize neuronal activity in conditions where glutamate signaling is disrupted, such as in schizophrenia .

Pharmacokinetics

It is known that evenamide is administered orally . More research is needed to fully understand the pharmacokinetic profile of Evenamide.

Result of Action

The molecular and cellular effects of Evenamide’s action result in the normalization of neuronal excitability and glutamate release . This can lead to a reduction in the symptoms of conditions like schizophrenia, where glutamate signaling is often disrupted . In clinical trials, Evenamide has shown efficacy in reducing the symptoms of treatment-resistant schizophrenia when added to an antipsychotic regimen .

Safety and Hazards

The primary objective of safety of Evenamide was met on all safety variables for study 010 in healthy volunteers and study 008 in patients with schizophrenia . No patient on Evenamide discontinued from the study due to adverse events, and there were no significant adverse events relating to Evenamide .

将来の方向性

Newron plans to commence a pivotal study in treatment-resistant schizophrenia in 2023 . This study is part of Newron’s Phase III evenamide clinical trial program that targets patients with schizophrenia experiencing worsening of psychosis on therapeutic doses of atypical antipsychotics, as well as treatment-resistant patients .

生化学分析

Biochemical Properties

Evenamide is a selective voltage-gated sodium channel blocker . It interacts with, but not limited to, subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It normalizes the excessive synaptic glutamate (without affecting basal levels) produced as a result of NMDAR hypofunction .

Cellular Effects

Evenamide has shown significant effects on various types of cells, particularly neurons. It inhibits voltage-gated sodium channels and normalizes the excessive synaptic glutamate produced as a result of NMDAR hypofunction . This normalization can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Evenamide involves the inhibition of voltage-gated sodium channels . This inhibition leads to the normalization of excessive synaptic glutamate, which is produced as a result of NMDAR hypofunction . This mechanism allows Evenamide to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies have shown that Evenamide has sustained benefits that increased throughout the course of treatment .

Metabolic Pathways

Its mechanism of action suggests it may interact with enzymes or cofactors involved in the regulation of glutamate levels .

特性

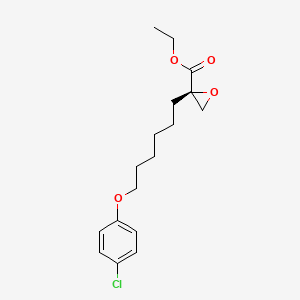

IUPAC Name |

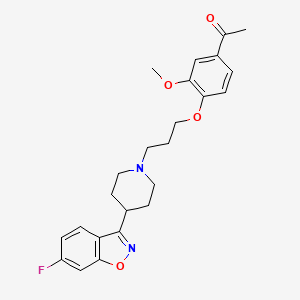

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHBODILPPXVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032897 | |

| Record name | Evenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092977-61-1 | |

| Record name | 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evenamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。